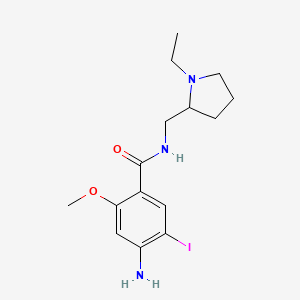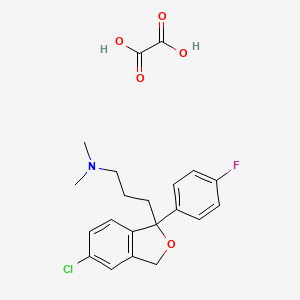
Iloperidone Impurity 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloperidone Impurity 13, also known as 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole, is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.48 g/mol . It is a related compound of Iloperidone, an atypical antipsychotic drug used to treat schizophrenia . Impurities like this compound are often studied to ensure the safety, efficacy, and quality of pharmaceutical products.
Preparation Methods
The preparation of Iloperidone Impurity 13 involves synthetic routes that include various reaction conditions. One method involves the use of reverse-phase ultra-performance liquid chromatography (RP-UPLC) for the determination and validation of Iloperidone and its related compounds . The synthesis typically involves multiple steps, including the use of specific reagents and conditions to achieve the desired impurity. Industrial production methods may involve custom synthesis and the use of advanced chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Iloperidone Impurity 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Scientific Research Applications
Iloperidone Impurity 13 has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of Iloperidone Impurity 13 is not well-documented. it is believed to be related to its structural similarity to Iloperidone. Iloperidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior . The impurity may interact with similar molecular targets and pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Iloperidone Impurity 13 can be compared with other related compounds, such as:
Iloperidone: The parent compound used to treat schizophrenia.
Iloperidone ®-Hydroxy Impurity: A hydroxylated derivative of Iloperidone.
Iloperidone (S)-Hydroxy Impurity: Another hydroxylated derivative with a different stereochemistry.
Iloperidone Carboxylic Acid: A carboxylated derivative of Iloperidone.
This compound is unique due to its specific structural features, including the presence of a fluorine atom and a piperidinyl-benzisoxazole moiety . These structural differences may influence its chemical reactivity and pharmacological properties compared to other related compounds .
Properties
CAS No. |
531524-17-1 |
|---|---|
Molecular Formula |
C24H25FN4O2 |
Molecular Weight |
420.49 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)


